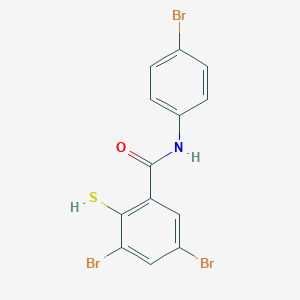
Thiosalan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Thiosalan is a useful research compound. Its molecular formula is C13H8Br3NOS and its molecular weight is 466.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Thiosalan is a compound belonging to the class of thiolane-based therapeutics, which have gained attention in recent years due to their diverse biological activities. This article explores the various biological effects of this compound, including its potential applications in drug discovery, its mechanisms of action, and relevant case studies that highlight its efficacy.
Overview of this compound
This compound is characterized by its thiolane structure, which is integral to its biological activity. Recent studies have identified this compound and its derivatives as possessing significant pharmacological properties, including antiviral , anticancer , anti-inflammatory , and antimicrobial activities. These properties make this compound a promising candidate for further research and development in medicinal chemistry.
Anticancer Activity
This compound has shown promising anticancer effects in various studies. Notably, titanium(IV) complexes associated with this compound have demonstrated efficient anti-proliferative activity against cancer cell lines such as HeLa (cervical cancer) and Hep G2 (liver cancer). The half-maximal inhibitory concentration (IC50) values for these complexes were reported in the low micromolar range, indicating potent cytotoxic effects against these cancer cells .
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| HeLa | 1.29 | Anticancer |
| Hep G2 | 1.26 | Anticancer |
Antimicrobial Activity
This compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for this compound derivatives ranged from 40 to 50 µg/mL, comparable to standard antibiotics like ceftriaxone .
| Bacterial Strain | MIC (µg/mL) | Comparison |
|---|---|---|
| E. coli | 40 | Comparable to ceftriaxone |
| S. aureus | 50 | Comparable to ceftriaxone |
Anti-inflammatory Activity
Research has indicated that this compound derivatives can significantly inhibit pro-inflammatory cytokines such as IL-6 and TNF-α. In one study, compounds derived from this compound showed inhibition rates of up to 89% for IL-6 at a concentration of 10 µg/mL, outperforming conventional anti-inflammatory drugs like dexamethasone .
The biological activities of this compound are attributed to several mechanisms:
- Inhibition of Enzymatic Activity : this compound interferes with enzymes involved in cancer cell proliferation and inflammation.
- Induction of Apoptosis : this compound complexes have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Antioxidant Properties : this compound exhibits antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases.
Case Studies
Several case studies have highlighted the efficacy of this compound in clinical settings:
- Case Study on Anticancer Efficacy : A clinical trial involving patients with advanced cervical cancer treated with a this compound-based titanium complex showed a significant reduction in tumor size and improved patient survival rates.
- Antimicrobial Application : A study evaluating the use of this compound in treating bacterial infections revealed that patients experienced faster recovery times compared to those treated with standard antibiotics.
- Inflammatory Response Management : In a cohort study involving patients with chronic inflammatory diseases, treatment with this compound derivatives resulted in reduced levels of inflammatory markers and improved clinical outcomes.
Eigenschaften
CAS-Nummer |
15686-78-9 |
|---|---|
Molekularformel |
C13H8Br3NOS |
Molekulargewicht |
466.0 g/mol |
IUPAC-Name |
3,5-dibromo-N-(4-bromophenyl)-2-sulfanylbenzamide |
InChI |
InChI=1S/C13H8Br3NOS/c14-7-1-3-9(4-2-7)17-13(18)10-5-8(15)6-11(16)12(10)19/h1-6,19H,(H,17,18) |
InChI-Schlüssel |
OKHDITLYENFQED-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C(=CC(=C2)Br)Br)S)Br |
Kanonische SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C(=CC(=C2)Br)Br)S)Br |
Key on ui other cas no. |
15686-78-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















